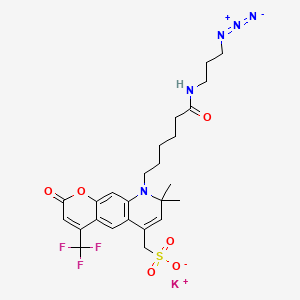
AF430 azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AF430 azide is a fluorescent dye known for its ability to be excited by a 405 nm violet laser or a 445 nm laser. It is particularly useful in labeling and detecting terminal alkynes via a copper-catalyzed click reaction (CuAAC) or strained cyclooctynes via a copper-free click chemistry reaction. The compound is water-soluble and stable across a wide pH range (pH 4 to pH 10) .
Preparation Methods
Synthetic Routes and Reaction Conditions
AF430 azide is synthesized through a series of chemical reactions involving the introduction of an azide group to the AF430 dye. The azide moiety allows for quick and effective labeling and detection of terminal alkynes. The synthesis typically involves the use of mild reaction conditions suitable for most biomolecules, cells, and tissues .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process ensures high purity and consistency, making the compound suitable for various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
AF430 azide primarily undergoes click chemistry reactions, including:
Copper-catalyzed azide-alkyne cycloaddition (CuAAC): This reaction involves the use of copper as a catalyst to facilitate the cycloaddition of azides and alkynes.
Strain-promoted azide-alkyne cycloaddition (SPAAC): This copper-free reaction involves strained cyclooctynes reacting with azides
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as reagents.
SPAAC: Strained cyclooctynes are used without the need for a catalyst
Major Products Formed
The major products formed from these reactions are triazoles, which are stable and can be used for further biochemical applications .
Scientific Research Applications
AF430 azide has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for labeling and detecting biomolecules.
Biology: Employed in fluorescence microscopy and flow cytometry for imaging and tracking cellular processes.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the production of fluorescent probes and dyes for various industrial applications .
Mechanism of Action
The mechanism of action of AF430 azide involves its azide moiety reacting with terminal alkynes or strained cyclooctynes to form stable triazoles. This reaction is facilitated by either copper catalysis or strain promotion, depending on the specific application. The resulting triazoles are highly stable and can be used for further biochemical and imaging applications .
Comparison with Similar Compounds
AF430 azide is similar to other fluorescent dyes such as:
Alexa Fluor™ 430: Structurally identical and used for similar applications.
AF430 alkyne: Another derivative of AF430 used for click chemistry with azides.
AF430 amine: A derivative with a terminal amino group for different labeling applications .
This compound stands out due to its versatility in both copper-catalyzed and copper-free click chemistry reactions, making it highly valuable for a wide range of scientific and industrial applications .
Properties
Molecular Formula |
C25H29F3KN5O6S |
|---|---|
Molecular Weight |
623.7 g/mol |
IUPAC Name |
potassium;[9-[6-(3-azidopropylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonate |
InChI |
InChI=1S/C25H30F3N5O6S.K/c1-24(2)14-16(15-40(36,37)38)17-11-18-19(25(26,27)28)12-23(35)39-21(18)13-20(17)33(24)10-5-3-4-7-22(34)30-8-6-9-31-32-29;/h11-14H,3-10,15H2,1-2H3,(H,30,34)(H,36,37,38);/q;+1/p-1 |
InChI Key |
HTXQJBBXCYJMND-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C=C(C2=C(N1CCCCCC(=O)NCCCN=[N+]=[N-])C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)[O-])C.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















